alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)-
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Overview
Description
Alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- is a derivative of galactopyranose, a type of monosaccharide. This compound is characterized by the presence of a methoxyethylidene group at the 1,2-positions of the galactopyranose ring. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of galactopyranose with methoxyethylidene derivatives under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the methoxyethylidene group.
Industrial Production Methods: On an industrial scale, the synthesis of alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- involves large-scale chemical reactors and controlled reaction conditions to ensure the purity and yield of the compound. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives, such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the galactopyranose ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Different substituted derivatives of galactopyranose.
Scientific Research Applications
Chemistry: Alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- is used in the study of carbohydrate chemistry and the synthesis of complex glycoconjugates. It serves as a building block for the construction of glycosidic bonds and the development of glycan-based materials.
Biology: The compound is utilized in glycobiology research to investigate the structure and function of glycoproteins and glycolipids. It helps in understanding the role of carbohydrates in biological processes and disease mechanisms.
Medicine: In medicinal chemistry, alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- is employed in the design and synthesis of glycomimetics, which are molecules that mimic the structure and function of natural carbohydrates
Industry: The compound is used in the production of bioactive compounds and pharmaceuticals. It also finds applications in the food industry as a sweetener and in the development of functional foods.
Mechanism of Action
The mechanism by which alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- exerts its effects depends on its specific application. In glycomimetics, the compound interacts with biological targets, such as enzymes and receptors, to modulate their activity. The molecular targets and pathways involved vary based on the biological context and the specific disease being targeted.
Comparison with Similar Compounds
Alpha-D-Galactopyranose, 1,23,4-bis-O-(1-methylethylidene)-: This compound is structurally similar but has an isopropylidene group instead of a methoxyethylidene group.
Alpha-D-Galactopyranose, 1,2-O-(1-ethoxyethylidene)-: This compound has an ethoxyethylidene group at the 1,2-positions.
Uniqueness: Alpha-D-Galactopyranose, 1,2-O-(1-methoxyethylidene)- is unique due to its specific methoxyethylidene group, which imparts distinct chemical and biological properties compared to other derivatives. This uniqueness allows for its specialized applications in scientific research and industry.
Properties
IUPAC Name |
(2R,3aS,5S,6S,7R,7aS)-5-(hydroxymethyl)-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O7/c1-9(13-2)15-7-6(12)5(11)4(3-10)14-8(7)16-9/h4-8,10-12H,3H2,1-2H3/t4-,5+,6+,7-,8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDNYCYJUCKMFG-VLHDXFOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C(OC2O1)CO)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2O1)CO)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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